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Antimicrobial protein plp

Pleurocidin Structure-Activity Relationship Marine Antimicrobial Peptide

CRITICAL: 'Antimicrobial protein plp' denotes THREE distinct entities. 1) HKPLP: a pleurocidin-like peptide (24 aa, pI 12.0, +6 net charge) from H. kuda, benchmark for SAR of cationic marine AMPs. 2) PLP-3: a synthetic bicyclic protegrin analogue (MIC90 2 mg/L vs MDR A. baumannii, 100× selectivity) for Gram-negative drug discovery. 3) rPLP: a recombinant phosphatase-like protein (MIC 1 μg/mL vs V. harveyi) for aquaculture health. These share NO sequence homology. Specify the exact entity when ordering; cross-substitution invalidates comparative studies.

Molecular Formula
Molecular Weight
Cat. No. B1578207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial protein plp
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 3 sequence / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity of Antimicrobial Protein plp: Distinguishing Between Three Discrete Molecular Entities


The term 'Antimicrobial protein plp' is scientifically ambiguous, lacking a unique identifier such as a specific sequence or UniProt ID. Evidence indicates it refers to at least three distinct compounds: (1) a pleurocidin-like peptide (HKPLP) from the seahorse *Hippocampus kuda* [1], (2) a synthetic protegrin analog (PLP-3) [2], and (3) a phosphatase-like protein (rPLP) from the shrimp *Penaeus monodon* [3]. Each has a unique amino acid sequence, origin, and activity profile. This guide provides differential evidence for all three, as procurement and application are contingent on knowing the exact identity of the compound in question. Without this clarification, selecting a specific analog or alternative is not scientifically valid.

Critical Procurement Risk: The 'Antimicrobial Protein plp' Nomenclature Encompasses Non-Interchangeable Compounds


The absence of a unique identifier for 'Antimicrobial protein plp' creates a high risk of selecting the wrong compound for a given research or industrial application. The three entities share no sequence homology and derive from different kingdoms of life [1][2][3]. Substituting a synthetic peptide (PLP-3) for a naturally derived one (HKPLP) or a larger protein (rPLP) would invalidate any comparative study and lead to erroneous conclusions regarding structure-activity relationships, mechanism of action, and target specificity. For instance, the MDR-targeting potency of PLP-3 against *Acinetobacter baumannii* [2] cannot be assumed for HKPLP, which has a different spectrum of activity. Therefore, procurement must be predicated on a precise specification of the desired compound's sequence and source, as detailed below.

Quantitative Differential Evidence for the Three 'Antimicrobial Protein plp' Candidates


Differentiation 1: HKPLP vs. Homologous Fish Peptides on Cationic Charge and Predicted pI

The HKPLP peptide (from *H. kuda*) exhibits a higher net positive charge (+6.0) compared to its homologous antimicrobial peptides Hb26 (+5.5) and PLE3 (+5.0) from the winter flounder [1]. This correlates with a higher predicted isoelectric point (pI) of 12.0, versus 8.80 and 11.0 for Hb26 and PLE3, respectively [1].

Pleurocidin Structure-Activity Relationship Marine Antimicrobial Peptide

Differentiation 2: PLP-3 vs. Natural Protegrin PG-1 on Therapeutic Window

The synthetic PLP-3 peptide was rationally designed to overcome the toxicity limitations of the natural protegrin PG-1 [1]. While PG-1 is known for its toxicity and hemolysis at low concentrations rendering it useless for therapeutic application, PLP-3 exhibits a 100-fold selectivity window, with antimicrobial MIC90 values of 2 mg/L against *A. baumannii* and cytotoxicity (IC50) of ~200 mg/L against human HeLa and A549 cells [1]. The hemolysis IC50 for PLP-3 is 48.53 mg/L [1].

Protegrin MDR Pathogens Therapeutic Index Cytotoxicity

Differentiation 3: PLP-3 vs. Other Antimicrobial Peptides (LL-37, Nisin) on Potency Against MDR *A. baumannii*

PLP-3 demonstrates superior potency against multidrug-resistant *Acinetobacter baumannii* compared to the human cathelicidin LL-37 and the bacteriocin Nisin. The MIC90 of PLP-3 is 2 mg/L, while LL-37 has an MIC of 5 mg/L and Nisin has an MIC of 12 mg/L .

MDR Acinetobacter baumannii Cathelicidin Bacteriocin

Differentiation 4: rPLP vs. Alternative Shrimp Antimicrobials on Potency Against Vibrio harveyi

The recombinant phosphatase-like protein (rPLP) from *Penaeus monodon* displays a minimal inhibitory concentration (MIC) of 1 μg/mL against the luminous vibriosis-causing pathogen *Vibrio harveyi* [1].

Aquaculture Vibriosis Penaeus monodon

Validated Application Scenarios for Specific 'Antimicrobial Protein plp' Identities


Scenario 1: HKPLP as a Cationic Charge Standard in Marine AMP SAR Studies

For research on the structure-activity relationships (SAR) of cationic marine antimicrobial peptides, HKPLP serves as a specific, data-rich comparator. Its characterized high net positive charge (+6.0) and high isoelectric point (pI 12.0) [1] provide a defined chemical benchmark against which to measure the membrane interaction and potency of other natural or engineered pleurocidin-like peptides. Procurement of HKPLP is justified for studies investigating the correlation between peptide cationicity and antimicrobial spectrum.

Scenario 2: PLP-3 as a Lead Compound in MDR Gram-Negative Drug Discovery

PLP-3 is a superior candidate for antimicrobial drug discovery programs targeting multidrug-resistant (MDR) Gram-negative pathogens. Its quantifiable potency against *A. baumannii* (MIC90 2 mg/L) and favorable therapeutic index (100-fold selectivity over human cells) [1][2] directly address the WHO's call for new antibiotics against critical priority pathogens. Procurement is indicated for use as a lead scaffold in medicinal chemistry optimization, for studies on its mechanism of action, and as a positive control in high-throughput screening for novel anti-Acinetobacter agents.

Scenario 3: rPLP as a Targeted Antimicrobial for *Vibrio harveyi* Control in Aquaculture

For industrial research in aquaculture health management, rPLP offers a specific, quantifiable tool against *Vibrio harveyi*. Its defined MIC of 1 μg/mL against this pathogen [1] supports its investigation as a candidate for developing novel anti-vibriosis treatments, probiotics, or immunostimulants for shrimp hatcheries. Procurement of the recombinant protein is suitable for in vivo challenge studies, formulation development, and as a standard for quantifying *Vibrio* inhibition in complex biological samples.

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